molecular formula C23H16Cl2N2O4 B12192987 2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-3-carboxamide

2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-3-carboxamide

Cat. No.: B12192987
M. Wt: 455.3 g/mol
InChI Key: ISBREVGEZBDBDB-UHFFFAOYSA-N
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Description

2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity, and a pyridine carboxamide moiety, which can interact with various biological targets.

Properties

Molecular Formula

C23H16Cl2N2O4

Molecular Weight

455.3 g/mol

IUPAC Name

2,6-dichloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide

InChI

InChI=1S/C23H16Cl2N2O4/c1-12-16-8-5-14(26-23(29)17-9-10-19(24)27-22(17)25)11-18(16)31-21(12)20(28)13-3-6-15(30-2)7-4-13/h3-11H,1-2H3,(H,26,29)

InChI Key

ISBREVGEZBDBDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=C(N=C(C=C3)Cl)Cl)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-3-carboxamide typically involves multiple steps, including the formation of the benzofuran core and the subsequent attachment of the pyridine carboxamide group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions (e.g., palladium catalysts for Suzuki-Miyaura coupling).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzofuran core, while substitution reactions may introduce new functional groups at specific positions.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying interactions with biological targets.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, while the pyridine carboxamide group can enhance binding affinity and specificity. These interactions can modulate biological pathways and lead to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and pyridine carboxamides, such as:

Uniqueness

The uniqueness of 2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-3-carboxamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2,6-Dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-3-carboxamide is a complex organic compound notable for its potential biological activities. Its molecular formula is C23H16Cl2N2O4, with a molecular weight of 455.3 g/mol. The compound features a pyridine ring substituted with two chlorine atoms and a methoxy group on a phenyl ring, along with an amide functional group linked to the pyridine nitrogen.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The unique structural components enable it to bind effectively to specific targets, modulating their activity and influencing cellular processes. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by targeting critical pathways involved in disease progression.

Anticancer Properties

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HT-29 (Colorectal)28.8
MCF-7 (Breast)124.6

Molecular docking studies indicate that the compound has favorable binding energies with key proteins involved in cancer pathways, such as EGFR and MEK1, suggesting its potential as an inhibitor for these targets.

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. Its structure allows it to interfere with inflammatory signaling pathways, potentially reducing the production of pro-inflammatory cytokines. Further research is needed to elucidate the specific mechanisms involved.

Case Studies

  • Study on Antiproliferative Effects : A study assessed the antiproliferative effects of various derivatives of benzofuran compounds, including the target compound. Results indicated that compounds with similar structures exhibited enhanced cytotoxicity against neoplastic cell lines, reinforcing the therapeutic potential of benzofuran derivatives in cancer treatment .
  • Molecular Docking Analysis : Another investigation focused on the molecular docking of this compound against several kinases involved in cancer signaling pathways. The findings revealed that it binds effectively to MEK1 and other kinases, with binding energies indicating strong interactions that could lead to inhibition of kinase activity .

The synthesis of 2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-3-carboxamide typically involves multi-step organic reactions. Key steps may include:

  • Oxidation : Utilizing potassium permanganate for introducing additional functional groups.
  • Reduction : Employing lithium aluminum hydride for modifying oxidation states.
  • Substitution Reactions : The chloro and methoxy groups can be substituted using nucleophiles like sodium methoxide .
PropertyValue
Molecular FormulaC23H16Cl2N2O4
Molecular Weight455.3 g/mol
IUPAC Name2,6-dichloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide
InChI KeyOHIKLISIMULCFG-UHFFFAOYSA-N

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